Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate is a chemical compound with the molecular formula C15H21NO6S and a molecular weight of 343.4 g/mol . This compound is characterized by the presence of a benzoate ester group, two methoxy groups, and a piperidin-1-ylsulfonyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzoic acid and piperidine.
Esterification: The 2,5-dimethoxybenzoic acid is esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 2,5-dimethoxybenzoate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The piperidin-1-ylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate can be compared with similar compounds, such as:
Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate: This compound has a similar structure but with a chlorine atom instead of methoxy groups.
Methyl 2,5-dimethoxy-4-methylbenzoate: This compound lacks the piperidin-1-ylsulfonyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H21NO6S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2,5-dimethoxy-4-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C15H21NO6S/c1-20-12-10-14(13(21-2)9-11(12)15(17)22-3)23(18,19)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
InChI Key |
AXGRAWGUPWEQOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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